Cas no 2090909-74-1 (2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid)

2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[3,4-c]pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-
- 2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid
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- Inchi: 1S/C7H7N3O3/c11-6(12)3-10-2-5-4(7(10)13)1-8-9-5/h1H,2-3H2,(H,8,9)(H,11,12)
- InChI Key: XJDRKNRMBCQVMY-UHFFFAOYSA-N
- SMILES: N1=CC2C(=O)N(CC(O)=O)CC=2N1
2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333605-1g |
2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid |
2090909-74-1 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-333605-1.0g |
2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid |
2090909-74-1 | 1.0g |
$0.0 | 2023-02-23 |
2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid
Comprehensive Overview of 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (CAS No. 2090909-74-1)
The compound 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (CAS No. 2090909-74-1) is a heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolo[3,4-c]pyrazole core, has garnered attention for its versatility in drug discovery and development. Researchers are particularly interested in its 4-oxo functional group, which contributes to its reactivity and binding affinity in biological systems. This compound is often explored for its role in modulating enzyme activity and as a building block for more complex molecules.
In recent years, the demand for novel heterocyclic compounds like 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid has surged due to their applications in targeted therapy and precision medicine. The rise of AI-driven drug discovery has further accelerated interest in such molecules, as computational models predict their interactions with proteins and receptors. Users frequently search for terms like "pyrrolopyrazole derivatives" and "heterocyclic acid applications," reflecting the growing curiosity about this chemical space. Its CAS No. 2090909-74-1 is often used in patent searches and academic literature, underscoring its relevance in intellectual property and R&D.
The synthesis of 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid typically involves multi-step organic reactions, including cyclization and oxidation processes. Its acetic acid side chain enhances solubility, making it suitable for aqueous-based biological assays. This property aligns with the trend toward green chemistry, as researchers seek eco-friendly solvents and reagents. The compound's stability under physiological conditions also makes it a candidate for prodrug development, a hot topic in pharmaceutical forums and search queries.
From a commercial perspective, suppliers and manufacturers highlight the compound's purity and scalability, addressing the needs of high-throughput screening (HTS) and combinatorial chemistry. Its CAS No. 2090909-74-1 is a critical identifier in global chemical databases, ensuring traceability and compliance with regulatory standards. The interplay between its pyrrolopyrazole backbone and 4-oxo group offers a platform for structural modifications, catering to the demand for custom synthesis services.
In conclusion, 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid represents a promising scaffold in modern chemistry. Its integration into drug design pipelines and alignment with trends like AI-assisted research and sustainable synthesis ensure its continued relevance. As scientific inquiries evolve, this compound will likely remain a focal point for innovation and exploration.
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